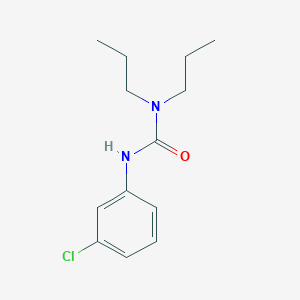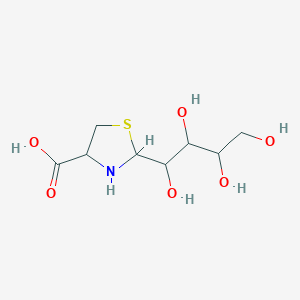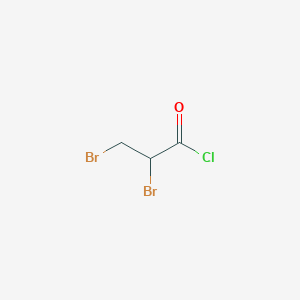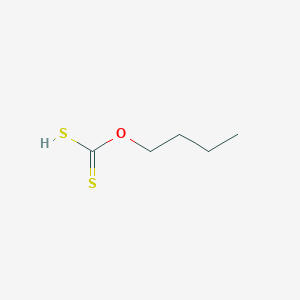
Carbonodithioic acid, O-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonodithioic acid, O-butyl ester is a sulfur-containing compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. This compound is a derivative of thiol, which is a class of organic compounds that contain a sulfur atom bonded to a hydrogen atom. The unique properties of thiol compounds make them useful in a variety of applications, including organic synthesis and drug discovery.
Wirkmechanismus
The mechanism of action of carbonodithioic acid, O-butyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes that are involved in the regulation of cell growth and division. This activity may make carbonodithioic acid, O-butyl ester useful in the treatment of cancer.
Biochemische Und Physiologische Effekte
Carbonodithioic acid, O-butyl ester has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent in the treatment of cancer. Additionally, carbonodithioic acid, O-butyl ester has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Carbonodithioic acid, O-butyl ester has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, carbonodithioic acid, O-butyl ester has been shown to be stable under a variety of conditions, making it useful in a variety of experimental settings. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on carbonodithioic acid, O-butyl ester. One potential direction is to further investigate its potential as a therapeutic agent in the treatment of cancer. Additionally, research could be focused on developing new synthetic methods for the preparation of this compound, as well as its derivatives. Finally, further studies could be conducted to better understand the mechanism of action of carbonodithioic acid, O-butyl ester, which could lead to the development of new drugs and therapies.
Synthesemethoden
Carbonodithioic acid, O-butyl ester can be synthesized using a variety of methods. One common method involves the reaction of carbon disulfide with butylamine in the presence of an acid catalyst. This reaction results in the formation of S-carbamoyl-N,N-dibutylthiocarbamate, which can be further converted to the desired product by treatment with methyl iodide.
Wissenschaftliche Forschungsanwendungen
Carbonodithioic acid, O-butyl ester has been extensively studied for its potential applications in scientific research. This compound has been used as a reagent in organic synthesis, where it has been shown to be useful in the preparation of various sulfur-containing compounds. Additionally, carbonodithioic acid, O-butyl ester has been studied for its potential as a therapeutic agent in the treatment of cancer.
Eigenschaften
CAS-Nummer |
110-50-9 |
|---|---|
Produktname |
Carbonodithioic acid, O-butyl ester |
Molekularformel |
C5H10OS2 |
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
butoxymethanedithioic acid |
InChI |
InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8) |
InChI-Schlüssel |
TUZCOAQWCRRVIP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=S)S |
Kanonische SMILES |
CCCCOC(=S)S |
Verwandte CAS-Nummern |
141-33-3 (mono-hydrochloride salt) 150-88-9 (zinc salt) 871-58-9 (mono-potassium salt) |
Synonyme |
utyl xanthate butylxanthate butylxanthate, cobalt salt butylxanthate, copper (+1) salt butylxanthate, copper (+2) salt butylxanthate, lead (+2) salt butylxanthate, monopotassium salt butylxanthate, monosodium salt butylxanthate, nickel (+2) salt butylxanthate, zinc salt zinc butylxanthate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



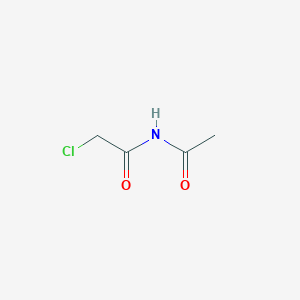
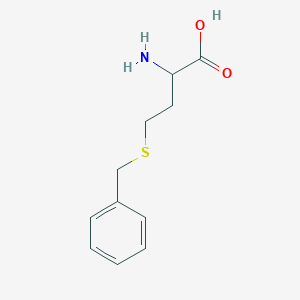
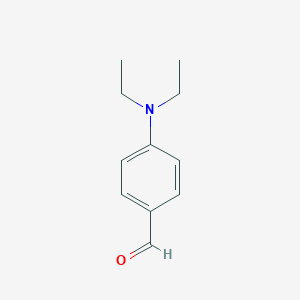
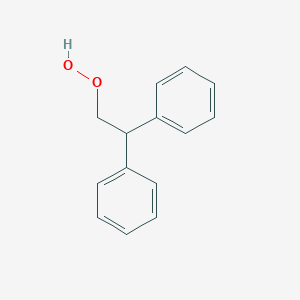
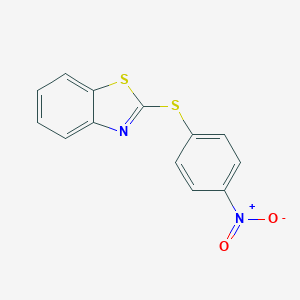
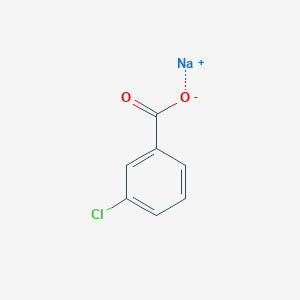
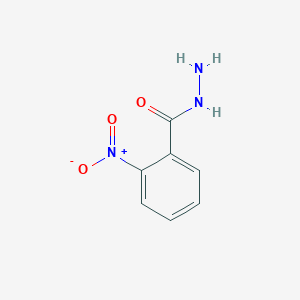
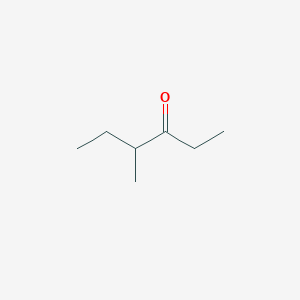
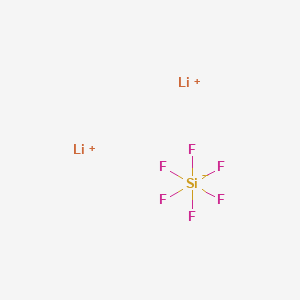
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
